molecular formula C9H10N4O4 B5068345 3,4-dinitro-N-(propan-2-ylideneamino)aniline

3,4-dinitro-N-(propan-2-ylideneamino)aniline

Cat. No.: B5068345
M. Wt: 238.20 g/mol
InChI Key: RIOZDRYMNQECAI-UHFFFAOYSA-N
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Description

3,4-Dinitro-N-(propan-2-ylideneamino)aniline is an organic compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. The compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dinitro-N-(propan-2-ylideneamino)aniline typically involves the reaction of 3,4-dinitroaniline with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further reaction to form the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Dinitro-N-(propan-2-ylideneamino)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3,4-diamino-N-(propan-2-ylideneamino)aniline.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3,4-Dinitro-N-(propan-2-ylideneamino)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dinitro-N-(propan-2-ylideneamino)aniline involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with amino acid residues, leading to changes in protein structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dinitroaniline
  • 2,5-Dinitroaniline
  • 2,6-Dinitroaniline
  • 3,5-Dinitroaniline

Uniqueness

3,4-Dinitro-N-(propan-2-ylideneamino)aniline is unique due to its specific substitution pattern and the presence of the propan-2-ylideneamino group. This structural feature imparts distinct chemical reactivity and biological activity compared to other dinitroanilines .

Properties

IUPAC Name

3,4-dinitro-N-(propan-2-ylideneamino)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-6(2)10-11-7-3-4-8(12(14)15)9(5-7)13(16)17/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOZDRYMNQECAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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